6-Bromo-3-iodo-1-methyl-1H-indazole
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Overview
Description
6-Bromo-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrIN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole typically involves the halogenation of 1-methyl-1H-indazole. One common method includes the bromination of 1-methyl-1H-indazole followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) in the presence of bases like triethylamine (Et3N) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-iodo-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-1H-indazole: Similar structure but lacks the iodine atom.
6-Iodo-1H-indazole: Similar structure but lacks the bromine atom.
6-Bromo-7-fluoro-3-iodo-1H-indazole: Contains an additional fluorine atom
Uniqueness
6-Bromo-3-iodo-1-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic applications and increase its potential as a versatile building block in chemical research .
Properties
IUPAC Name |
6-bromo-3-iodo-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLMBSCMKXEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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